molecular formula C13H21NO2 B6424948 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one CAS No. 2034342-25-9

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one

Cat. No. B6424948
CAS RN: 2034342-25-9
M. Wt: 223.31 g/mol
InChI Key: VVYFVQHIIDVUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)pent-4-en-1-one, also known as CPMP, is a synthetic compound belonging to the class of pyrrolidinone derivatives. CPMP is an important pharmaceutical intermediate and has a wide range of applications in the pharmaceutical industry and in scientific research. CPMP is a chiral compound, meaning that it has two different forms, known as enantiomers, which have different physical and chemical properties. This makes it an ideal target for drug design and synthesis.

Scientific Research Applications

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, as well as in the synthesis of compounds for use in drug design and synthesis. 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is also used in the synthesis of compounds for use in the development of new materials for use in the medical and biotechnology industries. Additionally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is used in the synthesis of compounds for use in the development of new catalysts and reagents for use in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is not yet fully understood. However, it is known that 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one binds to the active site of enzymes, such as protein kinases, and inhibits their activity. This inhibition of enzyme activity leads to a decrease in the production of certain proteins, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has been shown to have a wide range of effects on biochemical and physiological processes. In particular, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has been shown to inhibit the activity of protein kinases, which can lead to a decrease in the production of certain proteins. This can lead to a variety of physiological effects, such as an increase in the production of certain hormones, a decrease in the production of certain enzymes, and an increase in the production of certain neurotransmitters. Additionally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one in laboratory experiments has a number of advantages. 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is relatively easy to synthesize, and is relatively inexpensive compared to other compounds used in drug design and synthesis. Additionally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is a chiral compound, meaning that it can be used to synthesize compounds with different physical and chemical properties. However, there are some limitations to using 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one in laboratory experiments. 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is not very soluble in water, meaning that it can be difficult to work with in aqueous solutions. Additionally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one is not very stable, meaning that it can degrade over time.

Future Directions

The use of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one in scientific research and drug design is an area of active research. In the future, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one could be used in the development of new drugs, as well as in the development of new materials for use in the medical and biotechnology industries. Additionally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one could be used in the development of new catalysts and reagents for use in organic synthesis. Finally, 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one could be used to synthesize compounds with different physical and chemical properties, which could be used in the development of new pharmaceuticals.

Synthesis Methods

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one can be synthesized from a variety of starting materials. The most common method is the reaction of 3-chloropropylmethoxy pyrrolidine with 4-pentenenitrile. This reaction yields 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one in a yield of up to 95%. Other methods of synthesis include the reaction of 3-chloropropylmethoxy pyrrolidine with 4-pentenenitrile in the presence of a base, and the reaction of 3-chloropropylmethoxy pyrrolidine with 4-pentenenitrile in the presence of a Lewis acid.

properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-13(15)14-8-7-12(9-14)16-10-11-5-6-11/h2,11-12H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFVQHIIDVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]pent-4-en-1-one

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